molecular formula C19H16BrN3O3S2 B2417165 2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide CAS No. 687566-24-1

2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide

Cat. No. B2417165
CAS RN: 687566-24-1
M. Wt: 478.38
InChI Key: HJWZXYPOXCDBGC-UHFFFAOYSA-N
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Description

2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C19H16BrN3O3S2 and its molecular weight is 478.38. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

The synthesis of heterocyclic compounds, including those with the thieno[3,2-d]pyrimidine backbone, is a significant area of research due to their potential biological activities. For instance, derivatives of thieno[3,2-d]pyrimidines have been explored for their anticancer and antimicrobial properties. The process typically involves reactions with different aromatic aldehydes to yield various substituted derivatives, demonstrating a wide range of biological activities (Horishny, Arshad, & Matiychuk, 2021). Similarly, thiazolidinone derivatives, synthesized through reactions involving acetamide components, have shown promising antimicrobial properties (Fuloria, Fuloria, & Gupta, 2014).

Pharmacological Applications

The pharmacological exploration of thieno[3,2-d]pyrimidin derivatives extends to their antinociceptive and anti-inflammatory properties. Research has demonstrated the significant potential of these compounds in pain management and inflammation control, providing a basis for further drug development (Selvam, Karthik, Palanirajan, & Ali, 2012). Another area of interest is the dual inhibition of thymidylate synthase and dihydrofolate reductase by 2-amino-4-oxo-thieno[2,3-d]pyrimidine derivatives, highlighting their potential in cancer chemotherapy (Gangjee, Qiu, Li, & Kisliuk, 2008).

Anticonvulsant Activity

The development of new anticonvulsant agents also involves thieno[3,2-d]pyrimidine derivatives. By synthesizing and evaluating the effects of these compounds on central nervous system activity, researchers have identified several promising candidates for further investigation in epilepsy treatment (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).

properties

IUPAC Name

2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O3S2/c20-12-3-5-13(6-4-12)23-18(25)17-15(7-9-27-17)22-19(23)28-11-16(24)21-10-14-2-1-8-26-14/h1-6,8H,7,9-11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJWZXYPOXCDBGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Br)SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide

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